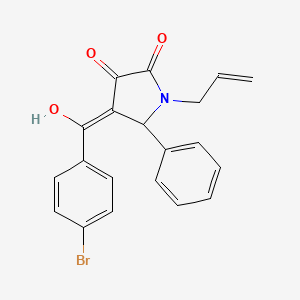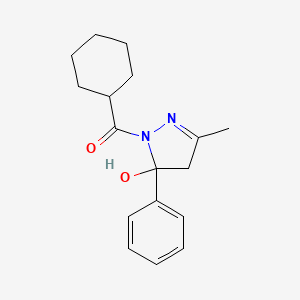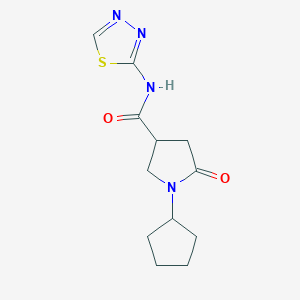
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide, also known as DAPH, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DAPH is a small molecule that acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and has been linked to various diseases, including cancer and neurodegenerative disorders. In
作用機序
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide acts as a potent inhibitor of PARP-1 by binding to the catalytic domain of the enzyme. PARP-1 is involved in DNA repair and is activated in response to DNA damage. Inhibition of PARP-1 leads to the accumulation of DNA damage, which can induce cell death in cancer cells. In addition, PARP-1 inhibition has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have potent anticancer and neuroprotective effects in various preclinical models. In cancer cells, this compound induces cell death by inhibiting PARP-1 and inducing the accumulation of DNA damage. In animal models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as colitis.
実験室実験の利点と制限
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high binding affinity for PARP-1. This compound has also been shown to have good pharmacokinetic properties in animal models, making it a promising candidate for further preclinical and clinical studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life in vivo, which may limit its efficacy.
将来の方向性
There are several future directions for the study of N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide. One area of research is the development of more potent and selective PARP-1 inhibitors. Another area of research is the investigation of the combination of PARP-1 inhibitors with other anticancer agents, such as chemotherapy and radiotherapy. In addition, the neuroprotective effects of this compound need to be further explored in animal models of neurodegenerative diseases. Further studies are also needed to investigate the safety and efficacy of this compound in clinical trials.
合成法
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 1,2-dihydroacenaphthylene with 2-bromoacetophenone to yield 1-(2-bromoacetyl)-1,2-dihydroacenaphthylene. This intermediate is then reacted with methanesulfonyl chloride and triethylamine to yield this compound. The overall yield of the synthesis is around 20%.
科学的研究の応用
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. PARP-1 inhibitors have been shown to have anticancer and neuroprotective effects. This compound has been found to be a potent inhibitor of PARP-1 and has been shown to have anticancer activity in various cancer cell lines, including breast, ovarian, and lung cancer. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-N-(2-oxopropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11(18)10-17(21(2,19)20)15-9-8-13-7-6-12-4-3-5-14(15)16(12)13/h3-5,8-9H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAOIKPHNSUMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(C1=CC=C2CCC3=C2C1=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)


![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)

![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)

